GluN2B Binding Affinity Comparison
The binding affinity of Ro 04-5595 hydrochloride for the GluN2B subunit is characterized by a Ki of 31 nM . While this value establishes its potency, the critical differentiation emerges when contextualized against other compounds in a functional inhibition assay. In a study comparing the inhibition of calcium influx, the rank order of potency was EVT-101 (EC50 22±8 nM) > Ro 25-6981 (EC50 60±30 nM) > ifenprodil (EC50 100±40 nM) > eliprodil [1]. Ro 04-5595, with an EC50 of 186±32 nM [2], is less potent than EVT-101 and Ro 25-6981 in this functional assay, a critical parameter for experimental design where achieving maximal inhibition versus partial modulation is key.
| Evidence Dimension | Functional Inhibition of Calcium Influx (EC50) |
|---|---|
| Target Compound Data | 186 ± 32 nM |
| Comparator Or Baseline | EVT-101 (22±8 nM), Ro 25-6981 (60±30 nM), ifenprodil (100±40 nM) |
| Quantified Difference | Ro 04-5595 is ~8.5-fold less potent than EVT-101 and ~3.1-fold less potent than Ro 25-6981 in this assay. |
| Conditions | Chicken embryo forebrain cultures; calcium influx inhibition assay. |
Why This Matters
This quantitative potency difference guides researchers in selecting a compound that matches the required level of GluN2B receptor antagonism, avoiding off-target effects from overly potent or less potent analogs.
- [1] Schuster M, Zivkovic A, Hohmann N, et al. Exploring the overlapping binding sites of ifenprodil and EVT-101 in GluN2B-containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling. Pharmacol Res Perspect. 2019;7(3):e00484. View Source
- [2] Schuster M, Zivkovic A, Hohmann N, et al. Exploring the overlapping binding sites of ifenprodil and EVT-101 in GluN2B-containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling. Pharmacol Res Perspect. 2019;7(3):e00484. View Source
